Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted at position 3 with a 4-tosylbutanamido group and at position 2 with an ethyl carboxylate moiety. The compound’s synthesis likely involves amidation or coupling reactions, given the presence of the tosylbutanamido group, which may enhance its lipophilicity and influence its pharmacokinetic profile .
Properties
IUPAC Name |
ethyl 3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-3-28-22(25)21-20(17-7-4-5-8-18(17)29-21)23-19(24)9-6-14-30(26,27)16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMMXJUCJZHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Tosylbutanamido Group: The tosylbutanamido group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a tosylated butanoic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core is known to interact with various biological targets, leading to modulation of their activity . The tosylbutanamido group may enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate and analogous compounds:
Physicochemical and Reactivity Differences
Key Research Findings
- Electrochemical studies : Oxygen enhances yields of ethyl benzofuran-2-carboxylate (31% vs. 5% for dihydro derivatives) via superoxide-mediated cyclization .
- Catalytic hydrogenation : Benzofuran rings with electron-donating groups (e.g., methoxy) resist reduction, while electron-withdrawing substituents (e.g., nitro) increase reactivity .
- Structure-activity relationships : Substitutions at position 3 (e.g., imidazole, piperidine) significantly modulate biological potency .
Biological Activity
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed methodologies for the formation of complex structures. The compound features a benzofuran core, which is known for its diverse biological activities, and a tosyl group that may enhance its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its enzyme inhibition properties and cytotoxicity against cancer cell lines.
Enzyme Inhibition
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on enzymes such as α-glucosidase. For instance, derivatives of benzofuran have shown IC50 values ranging from 40.6 µM to over 150 µM against α-glucosidase, indicating a competitive inhibition mechanism . The structure-activity relationship (SAR) suggests that substituents on the benzofuran ring significantly influence inhibitory potency.
Cytotoxicity
Cytotoxicity assays conducted on various cell lines have indicated that this compound may possess anti-cancer properties. For instance, MTT assays have been used to evaluate the cytotoxic effects on normal and cancer cell lines, with IC50 values exceeding 150 µM indicating low toxicity at therapeutic concentrations .
Case Studies
- Inhibition of α-Glucosidase : A series of studies involving structurally related compounds revealed that modifications to the benzofuran core could enhance inhibitory activity against α-glucosidase. The most potent compounds in these studies displayed IC50 values significantly lower than that of acarbose, a standard treatment for diabetes .
- Cytotoxic Effects : In vitro studies on various cancer cell lines showed that certain derivatives exhibited selective cytotoxicity. For example, compounds with electron-donating groups demonstrated increased activity against specific cancer types while maintaining low toxicity to normal cells .
Research Findings Summary
The following table summarizes key findings from recent research on this compound and related compounds:
| Compound | Target Enzyme | IC50 (µM) | Cytotoxicity (3T3 Cell Line) IC50 (µM) |
|---|---|---|---|
| This compound | α-Glucosidase | TBD | >150 |
| Related Compound A | α-Glucosidase | 54.7 | >150 |
| Related Compound B | α-Glucosidase | 100.3 | >150 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
